N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE
CAS No.:
Cat. No.: VC10146170
Molecular Formula: C21H18N6OS2
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N6OS2 |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18N6OS2/c1-2-11-27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-12-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h3-10H,2,11-12H2,1H3,(H,22,23,28) |
| Standard InChI Key | IJECWSLZKLZOMN-UHFFFAOYSA-N |
| SMILES | CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
| Canonical SMILES | CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Introduction
N-(1,3-Benzothiazol-2-Yl)-2-({5-Propyl-5H- Triazino[5,6-B]Indol-3-Yl}Sulfanyl)Acetamide is a complex organic compound that combines elements of benzothiazole and triazinoindole structures, linked through a sulfanyl group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural novelty.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the search results, compounds with similar structures often involve multi-step reactions. These may include condensation reactions, nucleophilic substitutions, or other organic synthesis techniques to form the complex heterocyclic rings and linkages.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis, characterization, and biological evaluation. This might involve in vitro assays to assess its potential as a therapeutic agent, as well as in silico modeling to predict its interactions with biological targets.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| (5-Propyl-1,3-Benzothiazol-2-Yl)Boronic Acid | C10H12BNO2S | 221.09 | Not specified |
| N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-Yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-Yl)Amino]-1,3,4-Thiadiazol-2-Yl]Sulfanyl]Acetamide | Not specified | Not specified | Anti-inflammatory potential |
| N-(1,3-Benzothiazol-2-Yl)-5-Propan-2-Yl-1,2-Oxazole-3-Carboxamide | C14H13N3O2S | 287.34 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume